10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with the molecular formula C₁₄H₁₃BrN₄OS. It is characterized by its unique structure, which includes a bromine atom, a butylsulfanyl group, and a triazino-benzoxazepine core.
Preparation Methods
The synthesis of 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core This core can be synthesized through the condensation of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the bromine atom or the reduction of the triazino ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the butylsulfanyl group play crucial roles in binding to these targets, leading to the modulation of specific pathways. The triazino-benzoxazepine core is responsible for the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds to 10-Bromo-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine include:
10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Differing by the presence of a dihydro group.
10-Bromo-3-(butylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Differing by the presence of a thienyl group. These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C14H13BrN4OS |
---|---|
Molecular Weight |
365.25 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C14H13BrN4OS/c1-2-3-6-21-14-17-13-12(18-19-14)10-7-9(15)4-5-11(10)16-8-20-13/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
DATXMXDUUDLIMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)N=CO2)N=N1 |
Origin of Product |
United States |
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